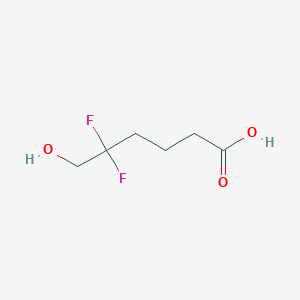
5,5-Difluoro-6-hydroxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-6-hydroxyhexanoic acid is a chemical compound with the molecular formula C6H10F2O3 . It has an average mass of 168.139 Da and a monoisotopic mass of 168.059799 Da .
Synthesis Analysis
The synthesis of 6-hydroxyhexanoic acid, a similar compound to 5,5-Difluoro-6-hydroxyhexanoic acid, has been achieved through a three-enzyme cascade . This process involved the use of whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for internal cofactor regeneration .Molecular Structure Analysis
The InChI code for 5,5-Difluoro-6-hydroxyhexanoic acid is 1S/C6H10F2O3/c7-6(8,4-9)3-1-2-5(10)11/h9H,1-4H2,(H,10,11) .Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis in Organic Chemistry
5,5-Difluoro-6-hydroxyhexanoic acid is involved in organic synthesis, notably in the creation of esters. For example, it plays a role in the synthesis of ethyl 6-acetoxyhexanoate, a commercial fragrance compound with a raspberry-like odor. This synthesis is used as an educational experiment in second-year organic chemistry courses, emphasizing the synthesis and reaction of esters. The process includes transesterification to form ethyl 6-hydroxyhexanoate, followed by acetylation to obtain ethyl 6-acetoxyhexanoate. The resultant product is characterized using various spectroscopic methods, demonstrating the application of 5,5-Difluoro-6-hydroxyhexanoic acid in fragrance synthesis and chemical education (McCullagh & Hirakis, 2017).
Applications in Bioconjugation and Biocatalysis
5,5-Difluoro-6-hydroxyhexanoic acid derivatives, such as 6-maleimidohexanoic acid active esters, are crucial in bioconjugation, particularly for creating enzyme immunoconjugates. These compounds are notable for their heterobifunctional reactivity, although they can hydrolyze in aqueous conditions. Their reactivity and stability in aqueous media have been extensively studied, indicating their significance in bioconjugation applications (Kida et al., 2007).
Furthermore, 5,5-Difluoro-6-hydroxyhexanoic acid is relevant in biocatalysis. For instance, an Acidovorax mutant strain was investigated for its ability to transform cycloalkanes into ω-hydroxycarboxylic acids, crucial precursors for biodegradable polyester polymers. This transformation highlights the compound's role in sustainable bioprocess development and environmental biotechnology (Salamanca et al., 2020).
Environmental and Toxicological Studies
The compound is also involved in environmental studies, such as investigating the biotransformation of 6:2 fluorotelomer alcohol in aerobic river sediment systems. This research is critical for understanding the environmental fate and transformation of polyfluorinated compounds, with implications for environmental pollution and remediation strategies (Zhao et al., 2013).
Wirkmechanismus
While the specific mechanism of action for 5,5-Difluoro-6-hydroxyhexanoic acid is not available, a related compound, 6-hydroxyhexanoic acid, has been studied. The reaction mechanism involves the hydroxyl and hydrogen in 6-hydroxyhexanoic acid becoming unstable in the catalyst, breaking, and combining with water to remove and form ε-caprolactone .
It is stored at a temperature of 4 degrees Celsius .
Safety and Hazards
Eigenschaften
IUPAC Name |
5,5-difluoro-6-hydroxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O3/c7-6(8,4-9)3-1-2-5(10)11/h9H,1-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZQFSPYJMDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(CO)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-6-hydroxyhexanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

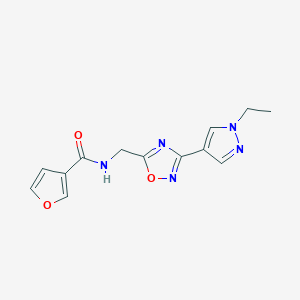
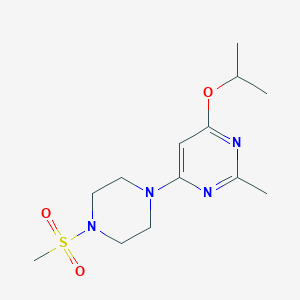
![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)
![Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate](/img/structure/B2409219.png)

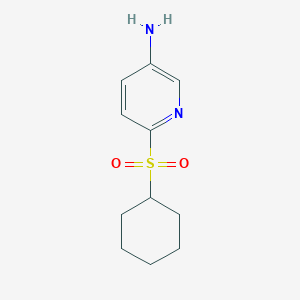
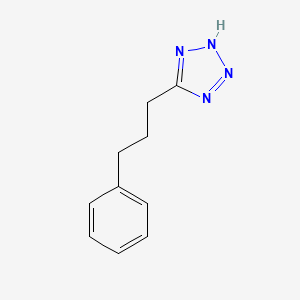
![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2409224.png)
![4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2409225.png)
![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)
![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)

![(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2409230.png)
